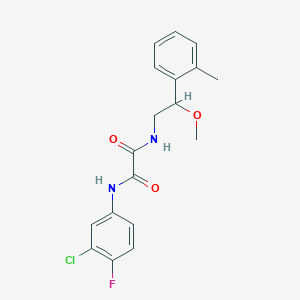

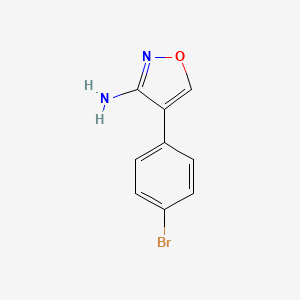

3-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of substituted 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones were synthesized using substituted aldehydes with analogues of hydrazine hydrates by a grinding technique in the presence of iodine . The structures of the synthesized compounds were elucidated by spectroscopic techniques such as IR, 1H NMR, 13C NMR, and LCMS .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and LCMS . These techniques help in understanding the structure and properties of the compound.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. The 1,3,4-oxadiazoles are generally prepared by oxidative cyclization of N-acyl hydrazones, and by the reaction of aromatic hydrazides with aromatic aldehydes through the dehydrative cyclization of 1,2-diacylhydrazines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the yield, melting point, and IR spectrum of a synthesized compound were reported .Aplicaciones Científicas De Investigación

Photoluminescence and Electroluminescence in OLEDs

This compound has been utilized in the synthesis of heteroleptic iridium complexes which exhibit significant photoluminescence and electroluminescence properties . These properties are crucial for the development of Organic Light Emitting Diodes (OLEDs) , where the compound’s derivatives serve as ancillary ligands, contributing to the green phosphorescence and enhancing the efficiency of the devices.

Antibacterial Activity

Derivatives of this compound have shown promising results in the field of antibacterial research. Novel methanones that include the 1,3,4-oxadiazol moiety have been synthesized and tested for their antibacterial properties, showing activity comparable to standard drugs like amoxicillin .

Anticancer Evaluation

The compound’s framework has been incorporated into new molecules that have been evaluated for their anticancer properties. These studies often involve assessing the compound’s ability to inhibit cancer cell growth and induce apoptosis, contributing to the development of potential anticancer drugs .

Antimicrobial Efficacy

Research has demonstrated that certain derivatives of this compound exhibit antimicrobial efficacy. Preliminary screenings against various bacterial strains have shown moderate action, indicating potential for further exploration in antimicrobial treatments .

Photophysical Studies for Sensor Applications

The compound’s derivatives have been studied for their photophysical properties, particularly in the context of developing fluorescent chemosensors. These sensors are designed to detect electron-deficient species, including common nitro-explosive components and heavy metals like mercury, showcasing the compound’s potential in environmental monitoring and safety applications .

Charge Transport Properties for Electronic Devices

The compound’s derivatives have been explored for their charge transport properties, which are essential for the performance of electronic devices. Density Functional Theory (DFT) calculations have been employed to understand these properties, leading to the design of materials with improved charge balance and device performance .

Synthesis of Chromen Derivatives

A series of chromen derivatives incorporating the 1,3,4-oxadiazol moiety have been synthesized, showcasing the compound’s versatility in organic synthesis. These derivatives have potential applications in various fields, including medicinal chemistry and material science .

Mitochondrial Enzyme Activity Assessment

In the field of biochemistry, the compound’s framework has been used in the synthesis of molecules for the MTT assay. This assay measures the activity of mitochondrial enzymes, which is a critical parameter in evaluating cell viability and cytotoxicity in various biological studies .

Mecanismo De Acción

Target of Action

The primary target of the compound 3-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is Decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1) . DprE1 is an enzyme involved in the biogenesis of the mycobacterial cell wall, which is an essential protective barrier against various cellular stresses and is important for virulence in the host .

Mode of Action

The compound interacts with DprE1, inhibiting its function This interaction disrupts the normal functioning of the enzyme, leading to changes in the mycobacterial cell wall

Biochemical Pathways

The inhibition of DprE1 affects the mycolyl-arabinogalactan-peptidoglycan (mAGP) biogenesis pathway . This pathway is crucial for the formation of the mycobacterial cell wall. Disruption of this pathway can lead to cell wall abnormalities and potentially cell death.

Pharmacokinetics

The compound’s molecular weight (21821 g/mol) and predicted properties such as melting point (139-143°C), boiling point (4334±470 °C), and density (1299±006 g/cm3) suggest that it may have good bioavailability .

Result of Action

The compound has shown promising potency against many drug-resistant strains, as well as drug-susceptible clinical isolates . It also showed cidality against Mycobacterium tuberculosis (Mtb) growing in host macrophages .

Safety and Hazards

As this compound is intended for research use only, it is not intended for human or veterinary use. Therefore, appropriate safety measures should be taken while handling this compound.

Direcciones Futuras

The future directions for research on this compound could include further exploration of its biological activities and potential applications. For instance, similar compounds have shown potent activities against Gram-positive bacterial pathogens . Therefore, “3-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” could be studied for its potential antibacterial activity.

Propiedades

IUPAC Name |

3-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-22-13-9-5-8-12(10-13)14(20)17-16-19-18-15(21-16)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALIGZCZPKRVKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B3001147.png)

![(7-Ethoxybenzofuran-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3001150.png)

![1-(4-fluorophenyl)-5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3001153.png)

![N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3001159.png)

![N-(4-cyanooxan-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3001160.png)